molecular formula C22H19N3O3S B1236235 4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide

Cat. No. B1236235
M. Wt: 405.5 g/mol
InChI Key: QRJDWTDZHJTIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide is a member of benzamides.

Scientific Research Applications

Synthesis and Derivative Development

  • The compound and its derivatives have been the focus of various synthesis studies. For instance, novel derivatives of 4-aryloxypyrido and thieno[3,2-d]pyrimidines have been synthesized and structurally characterized, showcasing the compound's versatility in organic synthesis (Bao Wen-yan, 2010).

Pharmaceutical Research

  • Thieno[3,2-d]pyrimidin-4-yl derivatives have been identified as important intermediates in pharmaceutical research, particularly for their role in inhibiting tumor necrosis factor alpha and nitric oxide (H. Lei et al., 2017).
  • Several 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have demonstrated potent anticancer activity, with effects comparable to doxorubicin on various human cancer cell lines (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
  • A range of thieno[2,3-d]pyrimidine derivatives has been prepared and tested for antimicrobial and anti-inflammatory properties, showing notable efficacy against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Analytical Chemistry Applications

  • The compound and its related substances have been involved in nonaqueous capillary electrophoretic separation studies, highlighting its utility in analytical methodologies (Lei Ye et al., 2012).

properties

Product Name

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide

Molecular Formula

C22H19N3O3S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide

InChI

InChI=1S/C22H19N3O3S/c1-2-14-4-3-5-17(12-14)23-20(26)16-8-6-15(7-9-16)13-25-21(27)19-18(10-11-29-19)24-22(25)28/h3-12H,2,13H2,1H3,(H,23,26)(H,24,28)

InChI Key

QRJDWTDZHJTIFG-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=O

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)NC3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide
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4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide
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4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide
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4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide
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4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide
Reactant of Route 6
4-[(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-(3-ethylphenyl)benzamide

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